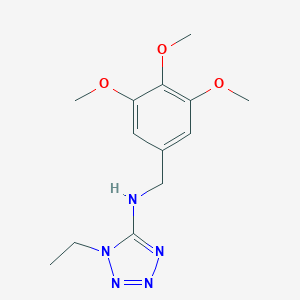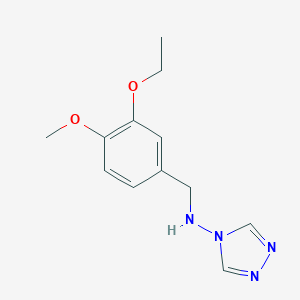![molecular formula C21H22N2O3S B276759 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, also known as DPMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications. In
科学研究应用
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the function of certain proteins in the body. Specifically, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to bind to and inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which plays a key role in a variety of cellular processes.
作用机制
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves its ability to bind to the active site of GSK-3, thereby inhibiting its activity. This inhibition leads to a variety of downstream effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit GSK-3 activity.
Biochemical and Physiological Effects
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has a variety of biochemical and physiological effects, many of which are related to its ability to inhibit GSK-3 activity. For example, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate glycogen metabolism by increasing the activity of glycogen synthase, an enzyme involved in glycogen synthesis. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate protein synthesis by inhibiting the activity of eukaryotic translation initiation factor 2B (eIF2B), a protein involved in protein synthesis. Finally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-kB), a protein involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the main advantages of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its specificity for GSK-3 inhibition. Unlike other compounds that inhibit multiple kinases, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to specifically inhibit GSK-3 activity. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have relatively low toxicity in vitro, making it a safe and effective tool for studying the function of GSK-3. However, one of the main limitations of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research involving 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one. One promising area of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the role of GSK-3 in various disease states, such as Alzheimer's disease and diabetes. Additionally, researchers may explore the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a potential therapeutic agent for these and other diseases. Finally, researchers may investigate the development of new compounds that are structurally similar to 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, with the goal of improving its solubility and other properties for use in future research.
合成方法
The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves several steps, including the reaction of 2-ethoxyethylamine with 6-chloro-4(3H)-pyrimidinone to form 5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. This intermediate is then reacted with diphenylmethylthiol to form 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. Finally, the chloro group is replaced with a hydroxyl group through a reaction with sodium hydroxide, resulting in the formation of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one.
属性
分子式 |
C21H22N2O3S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
2-benzhydrylsulfanyl-5-(2-ethoxyethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-14-13-17-19(24)22-21(23-20(17)25)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3,(H2,22,23,24,25) |
InChI 键 |
KKBNAJQSJXILSU-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
规范 SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)



![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)